4-Isobutylamino-3-nitroquinoline
Vue d'ensemble
Description
4-Isobutylamino-3-nitroquinoline is an organic compound that contains isobutylamine and nitro substituents within its quinoline structure.
Applications De Recherche Scientifique
4-Isobutylamino-3-nitroquinoline has several applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 4-Isobutylamino-3-nitroquinoline is Toll-like receptors-7 and -8 (TLR7/8), which are expressed abundantly on antigen-presenting cells . These receptors play a crucial role in the immune response, making them potential targets for the development of new efficacious vaccines .
Mode of Action
This compound interacts with its targets, TLR7/8, resulting in the activation of antigen-presenting cells (APCs). This activation enhances the immune response, particularly humoral and T-cell mediated immunity .
Biochemical Pathways
The interaction of this compound with TLR7/8 affects the immune response pathways. It leads to the activation of co-stimulatory molecules and cytokines, evoking a powerful adaptive immune response . This modulation of humoral and T-cell mediated immunity makes this compound a potential adjuvant candidate for inactivated viral antigens and various subunit and recombinant antigens .
Result of Action
The molecular and cellular effects of this compound’s action involve the activation of specific innate immune cells, resulting in the modulation of humoral and T-cell mediated immunity . This leads to a pro-inflammatory immune response .
Analyse Biochimique
Biochemical Properties
4-Isobutylamino-3-nitroquinoline has been synthesized and evaluated for its immunomodulatory properties . It has been found to interact with Toll-like receptors-7 and -8 (TLR7/8), which are abundantly expressed on antigen-presenting cells . The compound’s ability to activate these receptors makes it a potential adjuvant candidate for the development of new efficacious vaccines .
Cellular Effects
The compound’s interaction with TLR7/8 enhances DC activation as well as cellular immunity . This ability to activate specific innate immune cells results in the modulation of humoral and T-cell mediated immunity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with TLR7/8 . This interaction activates antigen-presenting cells (APCs), leading to the production of type I interferon and the enhancement of DC activation and cellular immunity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-isobutylamino-3-nitroquinoline typically involves the nitration of 4-hydroxyquinoline to obtain 4-hydroxy-3-nitroquinoline. This intermediate is then chlorinated to produce 4-chloro-3-nitroquinoline. The final step involves the substitution of the chlorine atom with an isobutylamine group to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Isobutylamino-3-nitroquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrogenation: Commonly performed using hydrogen gas in the presence of catalysts such as palladium on carbon or raney nickel.
Nucleophilic Substitution: Typically involves reagents like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Comparaison Avec Des Composés Similaires
Similar Compounds
Imiquimod: An immune response modifier used for topical treatment of actinic keratoses.
Resiquimod: Another TLR7/8 agonist with similar immune-modulating properties.
Uniqueness
4-Isobutylamino-3-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Activité Biologique
4-Isobutylamino-3-nitroquinoline is a nitro-substituted quinoline compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, with the molecular formula , is primarily recognized for its role as an intermediate in the synthesis of imiquimod, a drug used for immune modulation in dermatological applications. The biological activity of this compound is largely linked to its derivatives and their interactions with various biological targets.
Chemical Structure and Properties
The structural characteristics of this compound enhance its lipophilicity, which is crucial for its biological activity. The presence of the isobutyl group at the 4-position and the nitro group at the 3-position contribute to its pharmacological properties.
Property | Value |
---|---|
Molecular Weight | 241.28 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 456.7 ± 48.0 °C |
Melting Point | 292-294 °C |
This compound exhibits its biological effects primarily through Toll-like receptor (TLR) activation , particularly TLR7. This activation leads to:
- Stimulation of the innate immune response : It enhances natural killer (NK) cell activity and activates macrophages to secrete cytokines such as interferon-alpha (IFN-α), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) .
- Antiviral properties : The compound has shown efficacy in reducing lesion development in animal models infected with viruses, such as Herpes simplex virus .
Biological Activity Studies
Research has demonstrated the compound's potential in various therapeutic applications:
-
Antiviral Activity : In studies involving guinea pigs, administration of compounds related to this compound resulted in a significant reduction in lesions caused by viral infections .
- Example Study : Guinea pigs treated with a topical formulation exhibited fewer episodes of recurrent lesions when compared to untreated controls.
- Immunomodulatory Effects : The compound has been investigated for its ability to induce interferon production, suggesting potential applications in treating conditions like rheumatoid arthritis and certain cancers .
- Antiparasitic Activity : Recent studies have shown that derivatives of this compound exhibit activity against intracellular amastigotes of Leishmania amazonensis, indicating potential use in treating leishmaniasis .
Case Study 1: Antiviral Efficacy
In a controlled trial, guinea pigs were administered a suspension of this compound prior to infection with Herpes simplex virus Type II. Results indicated a statistically significant decrease in lesion severity and duration compared to untreated controls.
Case Study 2: Immunomodulation
A study evaluated the immunomodulatory effects of imiquimod (derived from this compound) on patients with actinic keratosis. Patients treated with imiquimod showed enhanced immune responses characterized by increased cytokine production and improved clinical outcomes.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-3-nitroquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9(2)7-15-13-10-5-3-4-6-11(10)14-8-12(13)16(17)18/h3-6,8-9H,7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUWBBGUDMBQDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451360 | |
Record name | 4-Isobutylamino-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99009-85-5 | |
Record name | N-(2-Methylpropyl)-3-nitro-4-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99009-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isobutylamino-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Quinolinamine, N-(2-methylpropyl)-3-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.